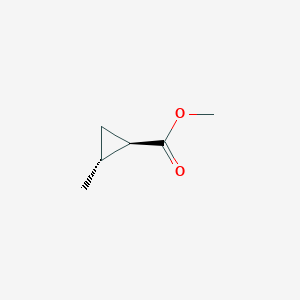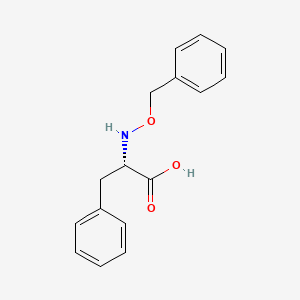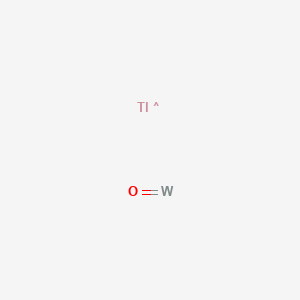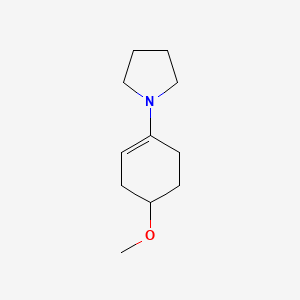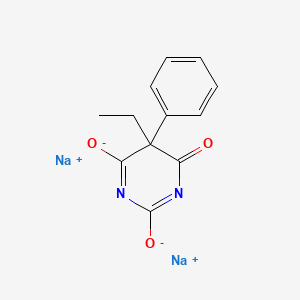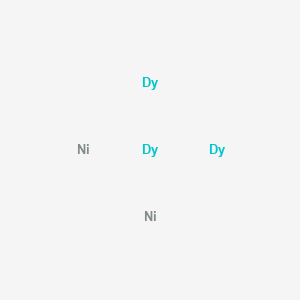
Dysprosium--nickel (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–nickel (3/2) is an intermetallic compound composed of dysprosium and nickel in a 3:2 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (3/2) can be synthesized through several methods, including solid-state reactions, co-electrodeposition, and high-temperature reduction processes. One common method involves the co-electrodeposition of dysprosium and nickel ions from a molten salt electrolyte, such as a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride, at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium and nickel ions on an inert tungsten electrode or an active nickel electrode leads to the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/2) typically involves high-temperature reduction processes. Dysprosium oxide and nickel oxide are mixed in the desired stoichiometric ratio and subjected to a high-temperature reduction using a reducing agent such as hydrogen gas. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of the desired intermetallic compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium–nickel (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dysprosium–nickel (3/2) can be oxidized in the presence of oxygen to form dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to form the metallic elements.
Substitution: Dysprosium–nickel (3/2) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (e.g., DyCl3) and nickel halides (e.g., NiCl2).
Applications De Recherche Scientifique
Dysprosium–nickel (3/2) has a wide range of scientific research applications due to its unique magnetic and electronic properties. Some of the key applications include:
Catalysis: Dysprosium–nickel (3/2) serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biomedical Applications: The compound’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Mécanisme D'action
The mechanism of action of dysprosium–nickel (3/2) is primarily related to its magnetic and electronic properties. The compound exhibits slow magnetic relaxation, which is attributed to the combination of high-spin ground states and easy-axis magnetic anisotropy. This property makes it a potential candidate for single-molecule magnets, which have applications in high-density information storage and quantum computing . The molecular targets and pathways involved in its mechanism of action include the interaction of dysprosium and nickel ions with their respective ligands and the formation of stable intermetallic phases.
Comparaison Avec Des Composés Similaires
Dysprosium–nickel (3/2) can be compared with other similar intermetallic compounds, such as dysprosium–iron (3/2) and dysprosium–cobalt (3/2). While all these compounds exhibit unique magnetic properties, dysprosium–nickel (3/2) stands out due to its higher thermal stability and resistance to oxidation. Additionally, the combination of dysprosium and nickel results in a compound with enhanced catalytic properties compared to its iron and cobalt counterparts .
List of Similar Compounds
- Dysprosium–iron (3/2)
- Dysprosium–cobalt (3/2)
- Dysprosium–copper (3/2)
Propriétés
Numéro CAS |
55762-98-6 |
|---|---|
Formule moléculaire |
Dy3Ni2 |
Poids moléculaire |
604.89 g/mol |
Nom IUPAC |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.2Ni |
Clé InChI |
LMDACHKDIJMTMF-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Dy].[Dy].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


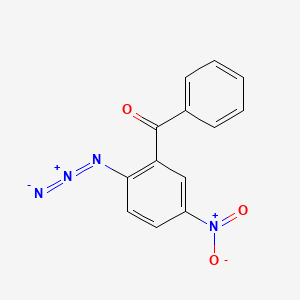
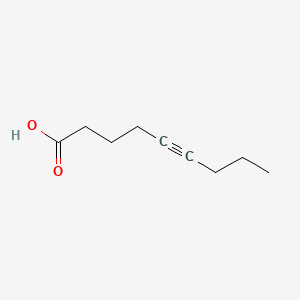
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
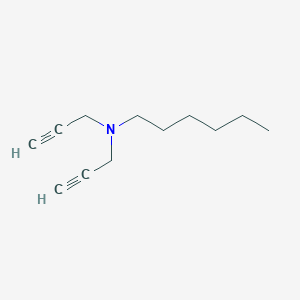
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
